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Compound of Interest

Compound Name: Lisavanbulin

Cat. No.: B1194490

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for Lisavanbulin
(BAL101553), a novel microtubule-targeting agent, with standard-of-care and emerging
therapies for newly diagnosed O6-methylguanine-DNA methyltransferase (MGMT) promoter
unmethylated and recurrent glioblastoma. Data is presented to facilitate an objective evaluation
of Lisavanbulin's performance, supported by detailed experimental protocols and a
visualization of its mechanism of action.

Mechanism of Action: Targeting the Mitotic Spindle

Lisavanbulin is a prodrug that is converted in the body to its active form, avanbulin
(BAL27862). Avanbulin functions as a microtubule destabilizer by binding to the colchicine site
on tubulin. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint
(SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation
during mitosis. Prolonged activation of the SAC in cancer cells leads to mitotic catastrophe and
subsequent apoptotic cell death. A key feature of Lisavanbulin is its ability to cross the blood-
brain barrier, a significant advantage for treating brain tumors like glioblastoma.
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Lisavanbulin's Mechanism of Action

Comparative Efficacy in Glioblastoma Clinical Trials

The following tables summarize the efficacy data from key clinical trials of Lisavanbulin and

standard-of-care treatments for newly diagnosed MGMT unmethylated and recurrent

glioblastoma.

Table 1: Efficacy in Newly Diagnosed MGMT Promoter Unmethylated Glioblastoma

. Median
Median . o
. Progressio Objective
Treatment Trial Overall
. . . n-Free Response
Regimen Identifier Survival .
(0S) Survival Rate (ORR)
(PFS)
Lisavanbulin ABTC1601
+ (NCT032502 26 12.8 months 7.7 months Not Reported
Radiotherapy  99)
Temozolomid
e+ EORTC
Radiotherapy  26981/22981 60 12.7 months Not Reported  Not Reported
(Stupp /' NCIC CE.3
Protocol)
EORTC
Radiotherapy
A 26981/22981 54 11.8 months Not Reported  Not Reported
one
/' NCIC CE.3
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Table 2: Efficacy in Recurrent Glioblastoma

. 6-Month
) Median . o
Trial Progressio Objective
Treatment . Overall
. Identifier/St N . n-Free Response
Regimen Survival .
udy (0S) Survival Rate (ORR)
(PFS6)
_ _ NCT0249080 11.1% (1
Lisavanbulin )
(Oral) 0 (Phase 2a, 9 (evaluable) Not Reported  Not Reported  Partial
ra
EB1-positive) Response)
. . 8.3% (1
Lisavanbulin NCT0289536 )
12 Not Reported  Not Reported  Partial
(Iv) 0 (Phase 2a)
Response)
Bevacizumab  BRAIN
(Single (NCT003451 85 9.2 months 42.6% 28.2%
Agent) 63)
_ EORTC
Lomustine
_ 26101
(Single 149 8.6 months Not Reported  Not Reported
(NCT012909
Agent)
39)
EORTC
Bevacizumab 26101
) 9.1 months Not Reported  Not Reported
+ Lomustine (NCT012909
39)

Comparative Safety Profiles

Table 3: Key Grade 3/4 Adverse Events in Glioblastoma Clinical Trials
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Treatment Regimen

Trial Identifier

Key Grade 3/4 Adverse
Events

Lisavanbulin + Radiotherapy

ABTC1601 (NCT03250299)

Aseptic meningoencephalitis,
hypertension, seizure,
cognitive disturbance, cerebral
edema, hyponatremia,
lymphopenia.[1]

Temozolomide + Radiotherapy

(Stupp Protocol)

EORTC 26981/22981 / NCIC
CE.3

Hematologic toxicities.

Lisavanbulin (1V)

NCT02895360 (Phase 2a)

Four Grade 3/4 adverse
events were reported, but not
specified in the provided
abstract.[2]

Bevacizumab (Single Agent)

BRAIN (NCT00345163)

Hypertension, convulsion.

Bevacizumab + Lomustine

EORTC 26101
(NCT01290939)

Hematologic toxicities were
more frequent in the

combination arm.

Detailed Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is essential for a

nuanced comparison of their outcomes.

Lisavanbulin Clinical Trials
1. ABTC1601 (NCT03250299): Lisavanbulin with Radiation in Newly Diagnosed MGMT

Unmethylated Glioblastoma[3][4]
¢ Study Design: A multicenter, open-label, phase 1 dose-escalation study.

» Patient Population: Adults with newly diagnosed, histologically confirmed MGMT promoter
unmethylated glioblastoma.

o Treatment Regimen:
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o Oral Lisavanbulin administered daily for 6 weeks.
o Concurrent standard radiotherapy (60 Gy in 30 fractions over 6 weeks).

o A 4-week rest period followed the treatment phase.

Primary Objective: To determine the maximum tolerated dose (MTD) of Lisavanbulin in
combination with radiation therapy.

Key Inclusion Criteria:
o Histologically proven newly diagnosed glioblastoma.
o MGMT promoter unmethylated status.
o Recovery from the immediate post-operative period.
Key Exclusion Criteria:
o Prior radiation therapy or chemotherapy for glioblastoma.
. NCT02490800: Oral Lisavanbulin in Recurrent Glioblastoma[2][3][5]
Study Design: A phase 1/2a, open-label, dose-escalation and expansion study.

Patient Population: Adults with recurrent or progressive glioblastoma or other high-grade
gliomas who have failed standard therapy. The phase 2a portion focused on patients with
EB1-positive tumors.

Treatment Regimen: Oral Lisavanbulin administered once daily in 28-day cycles.
Primary Objectives:
o Phase 1: To determine the MTD of oral Lisavanbulin.

o Phase 2a: To assess the anti-tumor activity of oral Lisavanbulin in patients with EB1-
positive recurrent glioblastoma.

Key Inclusion Criteria:
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o Recurrent or progressive glioblastoma or high-grade glioma.
o Failure of standard therapy.

o Phase 2a: EB1-positive tumor tissue.

o Key Exclusion Criteria:
o Requirement for >6 mg/day of dexamethasone.
o Symptomatic brain metastases in patients with solid tumors.

o Peripheral neuropathy > Grade 2.

Comparator Clinical Trials

1. EORTC 26981/22981 / NCIC CE.3 (Stupp Protocol): Temozolomide with Radiation in Newly
Diagnosed Glioblastoma

o Study Design: A randomized, multicenter, open-label, phase 3 trial.
» Patient Population: Adults with newly diagnosed, histologically confirmed glioblastoma.
o Treatment Regimens:

o Arm 1 (Radiotherapy alone): 60 Gy of fractionated radiotherapy in 2 Gy daily fractions over
6 weeks.

o Arm 2 (Stupp Protocol): The same radiotherapy regimen with concomitant daily oral
temozolomide (75 mg/m?), followed by six cycles of adjuvant oral temozolomide (150-200
mg/m2 for 5 days every 28 days).[6][7][8]

e Primary Objective: To compare overall survival between the two treatment arms.
e Key Inclusion Criteria:
o Newly diagnosed, histologically confirmed glioblastoma.

o Age 18-70 years.
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o WHO performance status of 0-2.

Key Exclusion Criteria:

o Prior chemotherapy or radiotherapy for glioblastoma.

. BRAIN (NCT00345163): Bevacizumab in Recurrent Glioblastoma

Study Design: A phase 2, multicenter, open-label, non-comparative trial.

Patient Population: Adults with recurrent glioblastoma.

Treatment Regimen: Intravenous bevacizumab (10 mg/kg) every 2 weeks.

Primary Objectives: To evaluate the 6-month progression-free survival and objective
response rate.

Key Inclusion Criteria:

o Recurrent glioblastoma.

o Prior treatment with temozolomide and radiation.

Key Exclusion Criteria:

o Clinically significant cardiovascular disease.

o Inadequately controlled hypertension.

. EORTC 26101 (NCT01290939): Bevacizumab and Lomustine in Recurrent Glioblastoma[9]

Study Design: A randomized, open-label, phase 3 trial.

Patient Population: Adults with the first recurrence of glioblastoma.

Treatment Regimens:

o Arm 1 (Combination): Lomustine (90 mg/mz orally every 6 weeks) and bevacizumab (10
mg/kg intravenously every 2 weeks).[9]
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o Arm 2 (Lomustine alone): Lomustine (110 mg/m? orally every 6 weeks).[9]

Primary Objective: To compare overall survival between the two treatment arms.

Key Inclusion Criteria:

o First recurrence of glioblastoma.

o Prior chemoradiation with temozolomide.

Key Exclusion Criteria:

o Prior treatment with bevacizumab or lomustine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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clinical-trial-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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